![molecular formula C20H18N2O2 B14591422 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-64-7](/img/structure/B14591422.png)
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a phenyl group attached to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-6-(prop-2-en-1-yl)phenol with a suitable pyridazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- (E)-2-Methoxy-4-(prop-1-enyl)phenol
- Phenol, 2-methoxy-4-(1-propenyl)-
Uniqueness
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine stands out due to its unique combination of functional groups and the presence of a pyridazine ring. This structural uniqueness imparts specific chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the pyridazine ring can enhance its biological activity and stability compared to other phenoxy derivatives.
特性
CAS番号 |
61201-64-7 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
3-(2-methoxy-6-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O2/c1-3-8-16-11-7-12-18(23-2)20(16)24-19-14-13-17(21-22-19)15-9-5-4-6-10-15/h3-7,9-14H,1,8H2,2H3 |
InChIキー |
BDOFFJVMBWCCBB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


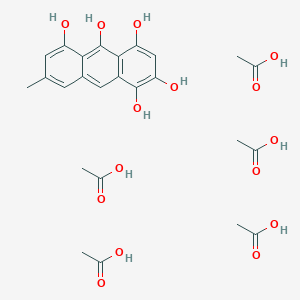
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
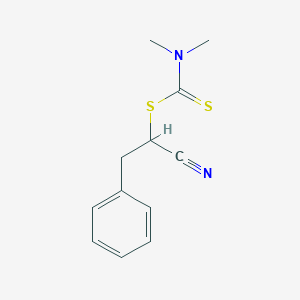
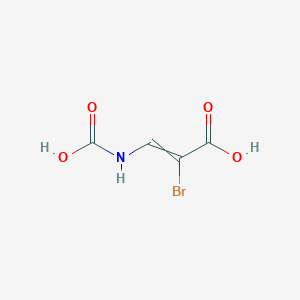
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)


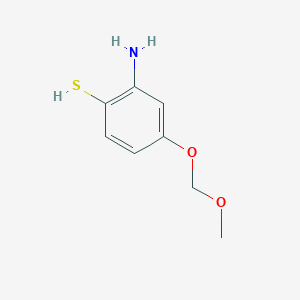

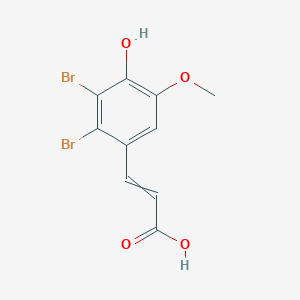

![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
